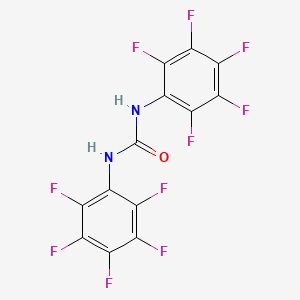

1,3-Bis(pentafluorophenyl)urea

描述

Significance of Fluorinated Urea (B33335) Derivatives in Contemporary Chemistry

Fluorinated urea derivatives represent a pivotal class of compounds in modern chemistry, largely due to the unique properties imparted by fluorine atoms. The high electronegativity of fluorine significantly alters the electronic environment of the urea backbone. This modification enhances the acidity of the N-H protons, making these compounds exceptionally strong hydrogen-bond donors. mdpi.comnih.gov This enhanced hydrogen-bonding capability is crucial for their function in molecular recognition and catalysis. nih.gov

Furthermore, the incorporation of fluoroaryl groups, such as the pentafluorophenyl group in 1,3-Bis(pentafluorophenyl)urea, introduces properties like high stability, lipophilicity, and unique interaction capabilities. smolecule.comontosight.ai These characteristics make fluorinated ureas valuable building blocks in medicinal chemistry, materials science, and organocatalysis, allowing for the design of molecules with tailored functionalities. smolecule.comontosight.ai The ability of these compounds to form stable, directional hydrogen bonds is fundamental to their use as artificial receptors and catalysts. nih.govresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Research interest in this compound and its analogues is concentrated in several key areas, driven by its distinct chemical structure.

Anion Recognition and Sensing: The electron-withdrawing nature of the two pentafluorophenyl rings makes the urea N-H protons highly acidic, enabling strong and specific interactions with anions. rsc.org This property has been extensively exploited to create receptors for various anions, including halides (like fluoride) and oxyanions (like phosphate (B84403) and sulfate). rsc.orgresearchgate.net Studies have demonstrated its ability to form stable complexes through multiple hydrogen bonds, which can be detected by techniques like NMR and UV-Vis spectroscopy, making it a candidate for use in chemical sensors. smolecule.comrsc.org

Organocatalysis: The strong hydrogen-bonding donor capacity of this compound allows it to function as an effective organocatalyst. By activating substrates through hydrogen bonding, it can accelerate various organic reactions. Research has shown its efficacy, particularly when incorporated into more complex structures, in catalyzing reactions such as the Michael addition. acs.orgresearchgate.net These catalysts operate by stabilizing anionic intermediates or activating electrophiles. acs.org

Supramolecular Chemistry and Materials Science: The compound serves as a versatile building block in supramolecular chemistry. Its strong, directional hydrogen-bonding capabilities are utilized in the self-assembly of complex architectures like supramolecular polymers, gels, and capsules. researchgate.net This has led to the development of novel functional materials with tailored properties. smolecule.com For instance, related bis-urea compounds have been shown to self-assemble into nanofibers for potential application in drug delivery systems. google.com

Crystal Engineering: The specific arrangement of molecules in the solid state can significantly influence a material's properties. This compound has been a subject of study in crystal engineering, where researchers investigate its different crystalline forms, or polymorphs. Understanding and controlling the crystal structure is crucial for designing materials with desired physical characteristics. smolecule.com

Historical Context and Evolution of Urea-Based Functional Materials and Catalysts

The journey of urea from a simple organic molecule, famously synthesized by Wöhler in 1828, to a cornerstone of modern functional materials is a testament to its versatility. Initially recognized for its biological importance and use as a fertilizer, urea's potential in non-biological applications began to be explored systematically in the 20th century. techexplorist.com

The core of its functionality lies in the urea moiety (–(NH)₂C=O–), which possesses both hydrogen-bond donor (N-H) and acceptor (C=O) sites. This dual nature makes it an ideal component for building self-assembling systems and for molecular recognition. researchgate.net Early work in supramolecular chemistry highlighted the ability of simple urea derivatives to form inclusion compounds.

The late 20th and early 21st centuries saw a surge in the development of sophisticated urea-based systems. Chemists began to modify the urea backbone with various functional groups to tune its properties. A significant breakthrough was the realization that attaching electron-withdrawing groups to the urea nitrogen atoms dramatically increases the acidity of the N-H protons, transforming the urea into a powerful hydrogen-bond donor for anion binding and organocatalysis. nih.govwiley-vch.de This led to the design of a wide array of urea-based receptors for anions and highly efficient organocatalysts for reactions like Michael additions, Friedel-Crafts reactions, and polymerizations. acs.orgrsc.org The development of metal-organic frameworks (MOFs) incorporating urea struts is a recent extension of this concept, creating spatially isolated and highly active catalytic sites. acs.org The synthesis of this compound is a direct result of this evolutionary path, representing a highly activated and functionalized molecule designed for advanced applications in catalysis and materials science. acs.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂F₁₀N₂O | smolecule.com |

| Molecular Weight | 392.16 g/mol | smolecule.com |

| Appearance | White to off-white powder/crystals | N/A |

| CAS Number | 21132-30-9 | epa.gov |

Table 2: Anion Binding Affinity of Urea-Based Receptors

This table shows a representative binding sequence for a tripodal receptor (L¹) containing pentafluorophenyl urea groups, as determined by ¹H-NMR titration. Higher placement in the sequence indicates stronger binding.

| Anion | Binding Strength Sequence | Source |

| Dihydrogen Phosphate (H₂PO₄⁻) | 1 (Highest) | rsc.orgresearchgate.net |

| Sulfate (SO₄²⁻) | 2 | rsc.orgresearchgate.net |

| Acetate (CH₃COO⁻) | 3 | rsc.orgresearchgate.net |

| Fluoride (F⁻) | 4 | rsc.orgresearchgate.net |

| Chloride (Cl⁻) | 5 | rsc.orgresearchgate.net |

| Bromide (Br⁻) | 6 (Weakest) | rsc.orgresearchgate.net |

Table 3: Catalytic Performance in Michael Addition Reactions

This table details the performance of a tripodal dimeric hexaurea capsular catalyst based on a pentafluorophenyl urea unit in the Michael addition of various donors to β-nitrostyrenes.

| Michael Donor | Product Yield | Reaction Time | Source |

| Ethyl 2-cyanobutanoate | 87% | 5 min | acs.org |

| Diethyl malonate | 92% | 5 min | acs.org |

| Acetylacetone | 94% | 5 min | acs.org |

| Ethyl acetoacetate | 90% | 5 min | acs.org |

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(2,3,4,5,6-pentafluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10N2O/c14-1-3(16)7(20)11(8(21)4(1)17)24-13(26)25-12-9(22)5(18)2(15)6(19)10(12)23/h(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOIMJFRROBTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175368 | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-30-9 | |

| Record name | N,N′-Bis(2,3,4,5,6-pentafluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21132-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(pentafluorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNS9FWM8WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymorphism and Solid State Structural Investigations of 1,3 Bis Pentafluorophenyl Urea

Discovery and Characterization of Polymorphic Forms

Two distinct polymorphs of 1,3-Bis(pentafluorophenyl)urea have been identified and characterized using single-crystal X-ray diffraction.

The first polymorph, reported in 1997, crystallizes in the orthorhombic space group Pbca. iucr.org This form was obtained by recrystallization from 95% ethanol (B145695) at room temperature. iucr.org

A second orthorhombic polymorph was later discovered, crystallizing in the space group P2₁2₁2₁. researchgate.net This form was isolated from a tetrahydrofuran (B95107) solution. researchgate.net The existence of these polymorphs, obtained from different solvents, highlights the sensitivity of the crystallization process to the surrounding chemical environment.

Crystallographic Analysis and Elucidation of Crystal Packing Motifs

The crystal structures of both polymorphs have been elucidated, revealing how the molecules arrange themselves in the solid state. Although both are orthorhombic, their different space groups lead to distinct packing motifs. The crystallographic data for both forms are summarized below.

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Formula | C₁₃H₂F₁₀N₂O | C₁₃H₂F₁₀N₂O |

| Molecular Weight | 392.16 g/mol | 392.16 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | P2₁2₁2₁ |

| Cell Dimensions | a = 9.229(2) Å | a = 4.5798(7) Å |

| b = 9.388(2) Å | b = 9.5411(16) Å | |

| c = 30.141(6) Å | c = 29.136(5) Å | |

| Volume (V) | 2610.1(9) ų | 1273.1(4) ų |

| Z | 8 | 4 |

A dominant and recurring structural motif in both polymorphs is the one-dimensional chain formed by hydrogen bonds. In both the Pbca and P2₁2₁2₁ forms, the two N-H groups of a single urea (B33335) molecule act as hydrogen bond donors to the same carbonyl oxygen atom of an adjacent molecule. iucr.orgresearchgate.net This creates a robust, self-complementary hydrogen-bonding pattern. In the Pbca structure, the N1···O and N2···O distances are 2.929(3) Å and 2.798(3) Å, respectively. iucr.org In the P2₁2₁2₁ polymorph, these interactions result in a one-dimensional molecular array that propagates along the crystallographic a-axis. researchgate.net This type of urea-to-urea hydrogen bonding is a common feature in the crystal structures of many diaryl ureas. iucr.orgresearchgate.net

Comparative Structural Analysis with Non-Fluorinated and Partially Fluorinated Urea Analogs

The structural motifs of this compound can be compared with its non-fluorinated and partially fluorinated counterparts to understand the influence of fluorine substitution on crystal packing.

1,3-Diphenylurea (B7728601) (Non-Fluorinated): Like its perfluorinated analog, 1,3-diphenylurea also forms one-dimensional chains via N-H···O=C hydrogen bonds. iucr.orgresearchgate.net These chains typically align in an antiparallel fashion. researchgate.net

1,3-Bis(3-fluorophenyl)urea (Partially Fluorinated): The introduction of a single fluorine atom on each phenyl ring leads to at least two polymorphs. One form exhibits the typical antiparallel alignment of hydrogen-bonded chains, while another shows a rare parallel orientation. researchgate.net This suggests that even partial fluorination can significantly alter the energetic landscape of crystal packing.

The extensive fluorination in this compound introduces F···F halogen bonding as an additional, significant intermolecular force that helps to organize the hydrogen-bonded chains, a feature absent in the non-fluorinated analog. researchgate.net

Impact of Molecular Conformation on Solid-State Architecture

The conformation of the this compound molecule itself is a critical factor in determining the final solid-state architecture. In both known polymorphs, the molecule is not planar. The two pentafluorophenyl rings are significantly twisted out of the plane of the central urea fragment.

In the Pbca polymorph, the torsion angles are approximately 50°. iucr.org Similarly, in the P2₁2₁2₁ structure, the pentafluorophenyl rings form dihedral angles of 50.35(6)° and 54.94(6)° with the urea fragment. researchgate.net This pronounced twist is a consistent conformational feature. This non-planar conformation prevents simple, flat sheet-like packing and necessitates a more complex three-dimensional arrangement where the twisted rings of adjacent chains can interlock, stabilized by the aforementioned F···F interactions. researchgate.net

Supramolecular Chemistry and Self Assembly of 1,3 Bis Pentafluorophenyl Urea and Its Derivatives

Principles of Hydrogen Bond-Driven Self-Assembly in Bis-Urea Systems

The self-assembly of bis-urea compounds is a well-established strategy for constructing ordered supramolecular materials. reading.ac.uktue.nl The process is primarily governed by the formation of strong and directional hydrogen bonds, which dictate the arrangement of individual molecules into larger, stable aggregates. The predictability and robustness of the urea-based hydrogen bonding motif make it a reliable tool in crystal engineering and the bottom-up fabrication of functional materials. tue.nl

The urea (B33335) group (–NH–CO–NH–) is a powerful and highly effective motif in supramolecular chemistry due to its specific hydrogen bonding capabilities. tue.nl It possesses two N-H groups that act as hydrogen bond donors and a carbonyl C=O group that functions as a bifurcated hydrogen bond acceptor. tue.nl This arrangement allows a single urea molecule to form multiple hydrogen bonds with its neighbors, leading to highly stable, cooperative arrays. nih.gov

The interaction typically results in a characteristic one-dimensional tape or ribbon structure, where molecules are linked by bifurcated N-H···O=C hydrogen bonds. tue.nlacs.org The energy of these interactions for a ribbon-like structure has been calculated to be approximately 44.8 kJ·mol⁻¹, which explains the high stability of the resulting urea aggregates. tue.nl Quantum-chemical analyses have further elucidated the factors that tune the hydrogen-bond donor strength of ureas, confirming that modifications to the substituents can significantly enhance this property. nih.govvu.nlresearchgate.net The reliability of this hydrogen-bonding motif has been widely exploited in the construction of diverse supramolecular structures, from simple dimers to complex polymeric networks. reading.ac.ukreading.ac.uk

In 1,3-bis(pentafluorophenyl)urea, the terminal aromatic groups play a critical role in modulating the self-assembly process. The strong electron-withdrawing nature of the pentafluorophenyl rings significantly influences the hydrogen-bonding properties of the urea core. By withdrawing electron density, these groups increase the acidity of the N-H protons, making them stronger hydrogen bond donors. vu.nlrsc.org This enhancement leads to more stable and well-defined supramolecular structures.

| Interaction Type | Role in Assembly of this compound |

| N-H···O Hydrogen Bonding | Primary driving force for assembly, strengthened by the electron-withdrawing effect of the C₆F₅ groups. |

| Aryl–Perfluoroaryl Stacking | Directs molecular orientation and stabilizes the overall supramolecular architecture. mostwiedzy.plresearchgate.net |

| Halogen Bonding (F···F) | Provides additional stability between assembled arrays, with observed distances of 2.709 (2) Å and 2.7323 (18) Å. nih.gov |

| C···C Close Contacts | Close contacts between perfluorophenyl carbons (e.g., 3.228 (3) Å) contribute to the packing within the array. nih.gov |

Formation of Ordered Supramolecular Architectures

The interplay of strong hydrogen bonding and other directional non-covalent forces in bis-urea systems, particularly those functionalized with pentafluorophenyl groups, leads to the formation of various well-defined supramolecular architectures. These range from simple one-dimensional chains to more complex two-dimensional sheets and three-dimensional columnar structures.

The most fundamental architecture formed by bis-urea compounds is the one-dimensional (1D) array, driven by the strong N-H···O hydrogen bonding tape. In a specific polymorph of this compound, molecules organize into a 1D molecular array where both N-H groups of one molecule donate their protons to the carbonyl oxygen atom of an adjacent molecule. nih.gov This head-to-tail arrangement propagates along a crystallographic axis, forming an infinite chain. nih.gov The N···O distances in this array were found to be 2.850 (3) Å and 2.825 (3) Å. nih.gov

In solution and under certain conditions, these 1D assemblies can further organize into larger fibrillar structures. Bis-urea compounds are known to act as low-molecular-weight gelators, forming extensive networks of entangled fibers that immobilize the solvent. tue.nl These fibers typically have diameters on the nanoscale and can extend over micrometers in length. google.com The formation of these high-aspect-ratio fibers is a direct consequence of the hierarchical self-assembly process initiated by the directional hydrogen bonds of the urea groups. google.com

The self-assembly of bis-urea derivatives can also be controlled in two dimensions, particularly at liquid/solid interfaces, which can be visualized using techniques like scanning tunneling microscopy (STM). sci-hub.se While specific studies on this compound at interfaces are not detailed, research on analogous bis-acylurea molecules demonstrates the formation of highly ordered 2D supramolecular structures on surfaces. nih.gov

In these systems, each bis-acylurea molecule can form biaxial hydrogen bonds with four neighboring molecules, resulting in a grid-like crystalline structure. nih.gov The functional end groups attached to the urea core play a significant role in determining the final morphology of the 2D assembly. nih.gov This approach allows for the creation of nanostructured surfaces with defined patterns and properties, where the urea functionality acts as the key organizational element. rsc.orgrsc.org The ability to control assembly in two dimensions opens possibilities for creating functional surfaces and templates for further material deposition. rsc.org

A more complex and highly ordered architecture can be achieved by incorporating the bis-urea motif into a macrocyclic structure. These bis-urea macrocycles are designed with rigid spacers that pre-organize the urea groups for intermolecular hydrogen bonding. tandfonline.comtandfonline.com This pre-organization drives the macrocycles to stack directly on top of one another, guided by the three-centered urea hydrogen bonding and aryl stacking interactions. acs.orgtheadl.com

The result is the formation of robust, one-dimensional columnar structures or nanotubes. tandfonline.comresearchgate.netresearchgate.net The dimensions of the central channel within these columns can be precisely controlled by altering the size and shape of the macrocyclic building block. acs.orgnih.gov These porous molecular crystals can exhibit significant surface areas and are capable of reversibly binding guest molecules within their well-defined channels. tandfonline.comacs.org This strategy has been successfully used to create functional materials for gas adsorption, molecular recognition, and even as nanoreactors for chemical reactions. acs.orgresearchgate.net

| Supramolecular Architecture | Driving Forces | Key Structural Features |

| 1D Molecular Array | N-H···O Hydrogen Bonding | Linear chain of molecules linked end-to-end. nih.gov |

| Fibrillar Structures | Hierarchical assembly of 1D arrays, hydrophobic interactions | High-aspect-ratio nanoscale fibers, often forming gel networks. tue.nlgoogle.com |

| 2D Self-Assembly | Biaxial N-H···O Hydrogen Bonding, Surface Interactions | Ordered grid-like monolayers at liquid/solid interfaces. nih.gov |

| Columnar Structures | Urea-urea hydrogen bonding, π-π stacking of macrocycles | Stacked macrocycles forming porous nanotubes with defined channels. tandfonline.comacs.org |

pH-Responsive Supramolecular Hydrogels Derived from Bis-Urea Systems

Currently, there is no available research data that specifically describes the formulation or pH-responsive behavior of supramolecular hydrogels derived from this compound. While the broader class of bis-urea compounds is known to form hydrogels, the specific properties and responsiveness of the pentafluorophenyl derivative have not been reported in the context of pH-sensitive systems. mdpi.commdpi.complos.org

Anion Recognition and Sensing by 1,3 Bis Pentafluorophenyl Urea Based Receptors

Design Principles for Urea-Based Anion Receptors

The design of synthetic receptors for anions is a cornerstone of supramolecular chemistry, with applications ranging from sensing and separation to catalysis. Urea-based receptors have emerged as a particularly effective class of anion binders. The fundamental design principle lies in the urea (B33335) moiety's ability to act as a potent hydrogen bond donor. The two N-H groups of a urea can form strong, directional hydrogen bonds with anionic guest species. acs.org This interaction is enhanced by the planar geometry of the urea group, which pre-organizes the N-H donors for effective chelation of an anion.

The affinity and selectivity of these receptors can be finely tuned by modifying the substituents attached to the urea nitrogen atoms. acs.org Introducing electron-withdrawing groups (EWGs) onto the aryl rings of a diaryl urea significantly increases the acidity of the N-H protons. acs.orgnih.gov This heightened acidity strengthens the hydrogen bonding interactions with anions, leading to higher binding affinities. nih.gov The 1,3-bis(pentafluorophenyl)urea is a prime example of this principle, where the highly electronegative fluorine atoms on the phenyl rings markedly enhance the hydrogen-bond donating capacity of the urea protons.

Hydrogen Bonding Interactions in Anion Complexation

Hydrogen bonding is the primary driving force for anion complexation by urea-based receptors. The two N-H groups of the urea can interact with an anion in a bidentate fashion, forming a stable six-membered chelate ring with single-atom anions like halides or a larger ring with the multiple oxygen atoms of oxoanions. acs.org In the solid state, the structure of this compound reveals that both N-H groups donate hydrogen bonds to the carbonyl oxygen atom of an adjacent molecule, forming a one-dimensional molecular array. nih.govnih.gov This demonstrates the inherent capacity of the urea core to engage in strong hydrogen bonding.

When an anion is introduced, these intermolecular hydrogen bonds are replaced by stronger receptor-anion interactions. Crystallographic studies of related tripodal urea receptors incorporating pentafluorophenyl groups confirm that anions are encapsulated within a cavity through multiple N-H···anion hydrogen bonds. For instance, a fluoride ion can be bound by six hydrogen bonds from the urea protons of a tripodal receptor. nih.govresearchgate.net Similarly, a sulfate ion has been observed to be encapsulated via fourteen hydrogen bonding interactions from two receptor units. nih.govresearchgate.net These structures provide definitive evidence of the crucial role of hydrogen bonding in the complexation process.

Role of Perfluorinated Aromatic Rings in Anion-π and Halogen Bonding Interactions

Furthermore, the fluorine atoms on the aromatic rings can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as an anion. rsc.orgutexas.edu While often associated with heavier halogens like iodine and bromine, fluorine can also participate in such interactions, particularly in perfluorinated systems. rsc.orgnih.gov In the crystal structure of a polymorph of this compound, short F···F contacts are observed between molecules, indicative of halogen bonds. nih.govnih.gov This capacity for halogen bonding presents another potential interaction pathway for stabilizing anion complexes.

Selective Binding and Detection of Anionic Species

Receptors based on this compound exhibit notable selectivity for certain anions over others, a property governed by the anion's size, geometry, and basicity. The combination of strong hydrogen bonding, potential anion-π interactions, and halogen bonding allows these receptors to differentiate between various anionic guests.

Halide Anion Recognition (Fluoride, Chloride, Bromide, Iodide)

The binding affinity of urea-based receptors for halides typically follows the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. This trend is observed in studies of a closely related pentafluorophenyl-substituted tripodal urea receptor. Solution-state binding studies showed that this receptor binds fluoride and chloride, with a much weaker interaction for bromide and no measurable binding for iodide. nih.govresearchgate.net The strong interaction with fluoride can be attributed to its high charge density and basicity, which allows for the formation of very strong hydrogen bonds. In some cases, the interaction with fluoride can be so strong that it leads to the deprotonation of the urea N-H groups. nih.gov

Oxoanion Recognition (Acetate, Phosphate (B84403), Dihydrogen Phosphate)

Pentafluorophenyl-substituted urea receptors have demonstrated a high affinity for oxoanions, often showing selectivity for species with specific geometries. The ability of the urea N-H groups to form multiple hydrogen bonds with the oxygen atoms of oxoanions is key to this recognition. For example, a tripodal receptor with pentafluorophenyl groups showed a strong preference for dihydrogen phosphate (H₂PO₄⁻) over other anions. nih.govresearchgate.net The tetrahedral geometry of H₂PO₄⁻ is complementary to the arrangement of the urea binding sites, allowing for effective complexation.

The binding affinity for a series of anions with this receptor was determined to be in the order: H₂PO₄⁻ > SO₄²⁻ > CH₃COO⁻ > F⁻ > Cl⁻ >> Br⁻. nih.govresearchgate.net This highlights the receptor's pronounced selectivity for oxoanions like dihydrogen phosphate and sulfate over halides and even acetate. The strong binding of dihydrogen phosphate is particularly significant due to the ion's biological importance.

Spectroscopic and Colorimetric Sensing Methodologies

The binding of anions by this compound-based receptors can be monitored using various spectroscopic techniques, allowing for the quantitative study of these interactions and the development of sensors.

¹H-NMR titration is a powerful method for studying anion binding in solution. Upon addition of an anionic guest, the chemical shift of the urea N-H protons typically shifts downfield, indicating the formation of hydrogen bonds. nih.govmdpi.com By monitoring this change as a function of anion concentration, the stoichiometry of the complex and its association constant (Kₐ) can be determined. nih.gov For pentafluorophenyl-substituted receptors, ¹⁹F and ³¹P-NMR experiments have also been used to specifically probe the binding of fluoride and dihydrogen phosphate, respectively. nih.govresearchgate.net

UV-visible spectroscopy is another common technique. While this compound itself does not have a strong chromophore, urea receptors functionalized with signaling units like nitrophenyl groups can act as colorimetric sensors. mdpi.com The binding of an anion to the urea moiety alters the electronic environment of the chromophore, resulting in a change in the UV-Vis absorption spectrum and often a visible color change. mdpi.com For instance, the addition of anions like fluoride, acetate, and dihydrogen phosphate to a solution of a dinitrophenyl-functionalized urea receptor can cause the solution to turn from colorless to yellow. mdpi.com This provides a simple, visual method for anion detection.

Fluorescence spectroscopy offers a highly sensitive method for anion sensing. Receptors can be designed to include a fluorophore, where the anion binding event modulates the fluorescence emission through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). unica.it This can result in either fluorescence quenching ("turn-off") or enhancement ("turn-on"), allowing for the detection of anions at very low concentrations.

Molecularly Imprinted Polymers (MIPs) for Anion Preference Switching

Extensive searches of scientific literature did not yield studies on the specific use of This compound as a functional monomer in the creation of molecularly imprinted polymers (MIPs) for anion preference switching. However, research on a closely related fluorinated diaryl urea, N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea , provides a clear and detailed example of how such a system can be designed to achieve switchable anion selectivity. This analogous case is presented here to illustrate the scientific principles and potential applications.

The development of artificial receptors that can selectively bind anions and, more impressively, switch their preference between different anions upon external command is a significant challenge in host-guest chemistry. acs.orgnih.gov Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule (the "template"). acs.orgmdpi.com By polymerizing functional monomers around an anion template, specific recognition cavities are formed that are complementary in size, shape, and chemical functionality to the template anion. acs.orgnih.gov

In a notable study, researchers created MIPs with the ability to switch binding preference between phosphonate and sulfonate anions. acs.orgnih.gov These polymers were synthesized using N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea as the functional monomer, which provides the necessary hydrogen-bond donor sites to interact with oxyanions. acs.org The mono- or dianions of phenyl phosphonic acid (PPA) , phenyl sulfonic acid (PSA) , and benzoic acid (BA) were used as templates. acs.orgnih.govnih.gov

The fundamental principle of this system relies on the hydrogen-bonding interaction between the urea N-H groups of the functional monomer and the oxygen atoms of the template anion. acs.org This pre-polymerization complex is then "frozen" in place by co-polymerization with a cross-linker, creating a rigid polymer matrix. acs.orgmdpi.com After polymerization, the template anion is washed out, leaving behind recognition sites that are specifically programmed to rebind the template or structurally similar anions.

The key finding was the ability to completely switch the chromatographic retentivity, and thus the binding preference, of a PPA-imprinted polymer. acs.orgnih.gov This was achieved by using small molecule modifiers in the mobile phase. When a basic modifier was used, the polymer selectively retained phosphonate over sulfonate. Conversely, when an acidic modifier was introduced, the preference was inverted, and the polymer showed stronger retention for sulfonate. acs.org This external control over selectivity demonstrates a sophisticated level of function for a synthetic polymer system.

The binding affinities of these MIPs have been quantified, showcasing their effectiveness. For instance, a PPA-imprinted polymer demonstrated a high binding affinity for its template, PPA, in acetonitrile. acs.orgnih.gov The same polymer was also capable of recognizing and binding inorganic anions like dihydrogen phosphate (HPO₄²⁻) and sulfate (SO₄²⁻) in aqueous buffer solutions. acs.orgnih.gov

The table below summarizes the equilibrium constants (Keq) for the binding of various anions to the PPA-imprinted polymer based on the N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea monomer.

Table 1: Binding Affinities of a PPA-Imprinted Polymer

| Analyte | Solvent/Buffer | Equilibrium Constant (Keq) [M⁻¹] |

|---|---|---|

| Phenyl phosphonic acid (PPA) | Acetonitrile | 1.8 x 10⁵ |

| Dihydrogen phosphate (HPO₄²⁻) | Aqueous Buffer | 2.9 x 10³ |

This data is for a molecularly imprinted polymer synthesized with N-3,5-bis-(trifluoromethyl)-phenyl-N'-4-vinylphenyl urea as the functional monomer. acs.orgnih.gov

While this research was not conducted with this compound, it establishes a strong proof-of-concept for using fluorinated diaryl ureas as functional monomers in MIPs to create advanced materials with switchable anion recognition properties. The electron-withdrawing nature of the fluorinated phenyl rings in these urea derivatives enhances the acidity of the N-H protons, making them more effective hydrogen-bond donors for strong anion binding, which is a crucial feature for such applications. acs.org

Theoretical and Computational Investigations of 1,3 Bis Pentafluorophenyl Urea Systems

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,3-bis(pentafluorophenyl)urea, DFT studies have been crucial in determining its preferred molecular conformation and understanding its electronic properties.

The conformation of this compound is largely defined by the rotational freedom around the C-N bonds of the urea (B33335) backbone. Experimental studies on a polymorph of this compound crystallizing in the P2₁2₁2₁ space group have provided precise geometric parameters. researchgate.net In this solid-state structure, the pentafluorophenyl rings are not coplanar with the central urea fragment. DFT calculations can replicate and rationalize these experimental findings by optimizing the molecular geometry to find the lowest energy conformation. For the known polymorph, the dihedral angles between the pentafluorophenyl rings and the urea fragment are 50.35(6)° and 54.94(6)°. researchgate.net The dihedral angle between the two pentafluorophenyl rings themselves is 30.93(3)°. researchgate.net Computational models can explore the potential energy surface associated with the rotation of these rings to confirm that such twisted conformations are indeed energetically favorable, likely due to a balance between steric hindrance and electronic effects.

DFT calculations also provide a detailed picture of the electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be computed. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For a related compound, N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl)urea], the calculated HOMO-LUMO gap is 3.0785 eV, suggesting potential for applications in optoelectronics. rsc.org Similar calculations for this compound would reveal the influence of the electron-withdrawing pentafluorophenyl groups on the electronic properties of the urea core. These groups are expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electron affinity and influencing its reactivity as a catalyst or receptor.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂F₁₀N₂O |

| Molecular Weight | 392.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.5798 (7) |

| b (Å) | 9.5411 (16) |

| c (Å) | 29.136 (5) |

| Volume (ų) | 1273.1 (4) |

| Z | 4 |

Computational Analysis of Hydrogen Bonding and Non-Covalent Interactions

The functionality of this compound in supramolecular chemistry and catalysis is underpinned by its ability to form hydrogen bonds and participate in other non-covalent interactions. Both N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.

To gain a deeper, quantitative understanding of the nature of these hydrogen bonds, Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) calculations are employed. NBO analysis examines the charge transfer between the donor and acceptor orbitals involved in a hydrogen bond. The stabilization energy associated with the charge transfer from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the N-H bond (n → σ*) provides a measure of the hydrogen bond strength. For urea-based catalysts, these calculations can quantify how substrate binding is activated through hydrogen bonding.

NCI analysis is a computational tool that allows for the visualization of non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting NCI plots show regions of space where non-covalent interactions occur, color-coded to indicate their nature and strength. For this compound, NCI plots would visually confirm the presence of N-H···O hydrogen bonds as strong, attractive interactions. They would also highlight weaker, but significant, interactions such as the F···F halogen bonds and C-F···H contacts, providing a comprehensive picture of the forces governing the molecular assembly.

Prediction of Polymorphic Forms and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) methods aim to identify possible polymorphs of a given molecule from its chemical diagram alone. These methods typically involve a search of the potential energy landscape to find different stable crystal packing arrangements.

For this compound, the existence of at least two known polymorphs, one in the Pbca space group and another in the P2₁2₁2₁ space group, confirms its polymorphic nature. researchgate.net CSP methods, such as those implemented in the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code, could be applied to this system. uspex-team.orgsemanticscholar.orgresearchgate.netresearchgate.net The process would begin with the generation of a large number of trial crystal structures, followed by geometry optimization using force fields or, more accurately, quantum mechanical methods like DFT. The predicted structures would then be ranked based on their lattice energies. A successful CSP study would not only identify the known experimental polymorphs but also suggest other plausible, low-energy structures that might be accessible under different crystallization conditions. This predictive capability is invaluable for understanding and controlling the solid-state properties of the material.

Elucidation of Reaction Mechanisms and Transition States in Catalysis

Urea derivatives are effective organocatalysts, particularly for reactions that benefit from the activation of an electrophile through hydrogen bonding. This compound, with its highly acidic N-H protons due to the electron-withdrawing pentafluorophenyl groups, is a potent hydrogen bond donor catalyst.

Computational studies are instrumental in elucidating the mechanisms of such catalyzed reactions. For instance, in a Michael addition reaction, the urea catalyst would bind to the carbonyl group of the Michael acceptor, enhancing its electrophilicity and lowering the activation energy of the nucleophilic attack. DFT calculations can be used to model the entire catalytic cycle:

Reactant Complex: The initial binding of the substrate to the catalyst is modeled, and the geometry and binding energy of this complex are calculated.

Transition State: The transition state for the key bond-forming step is located on the potential energy surface. Transition state theory can then be used to calculate the activation energy, which determines the reaction rate. wikipedia.orgox.ac.uk Frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Product Complex: The complex formed between the catalyst and the product is modeled to understand the product release step.

By comparing the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for a detailed understanding of the catalytic role of this compound, highlighting how it stabilizes the transition state through specific hydrogen bonding interactions.

Modeling of Anion Binding Affinities and Selectivity

The strong hydrogen-bond donating ability of this compound also makes it an excellent receptor for anions. Computational modeling plays a key role in understanding and predicting the affinity and selectivity of this binding.

The binding affinity of the urea receptor for a range of anions (e.g., halides, carboxylates, phosphates) can be calculated as the free energy change of the binding process in solution. This is typically done using DFT calculations combined with a continuum solvation model to account for the solvent environment. By calculating the binding energies for different anions, a computational selectivity profile can be established. For a tripodal receptor featuring pentafluorophenyl urea groups, the calculated binding sequence was found to be H₂PO₄⁻ > SO₄²⁻ > CH₃COO⁻ > F⁻ > Cl⁻ > Br⁻. ox.ac.uknih.govrsc.org Such studies reveal that both the intrinsic basicity of the anion and its geometric compatibility with the receptor's binding pocket are crucial for strong binding. The pentafluorophenyl groups enhance the acidity of the N-H protons, leading to stronger binding compared to non-fluorinated analogues.

| Anion | Relative Binding Affinity |

|---|---|

| H₂PO₄⁻ | Highest |

| SO₄²⁻ | ↓ |

| CH₃COO⁻ | ↓ |

| F⁻ | ↓ |

| Cl⁻ | ↓ |

| Br⁻ | Lowest |

| I⁻, NO₃⁻, ClO₄⁻ | No Binding Observed |

In the presence of highly basic anions, such as fluoride, the interaction with a sufficiently acidic urea receptor can go beyond hydrogen bonding to involve proton transfer, or deprotonation. This event leads to a significant change in the electronic structure of the receptor, which can be harnessed for colorimetric or fluorometric anion sensing.

The propensity for deprotonation can be quantified computationally by calculating the deprotonation energy or the pKa of the urea N-H protons. DFT calculations, using a thermodynamic cycle, can provide reliable pKa predictions. nih.govyoutube.commdpi.comkyushu-u.ac.jpyoutube.com The calculation involves computing the Gibbs free energy change for the deprotonation reaction in a given solvent. A lower calculated pKa value for this compound compared to its non-fluorinated counterpart would computationally confirm the acidifying effect of the pentafluorophenyl groups. This information is critical for designing anion sensors, as it allows for the tuning of the receptor's acidity to match the basicity of the target anion, ensuring that a detectable deprotonation event occurs upon binding.

Time-Dependent DFT (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states of molecules and predicting their spectroscopic properties. researchgate.netrsc.org This approach extends the foundational principles of Density Functional Theory (DFT), which is primarily concerned with ground-state electronic structure, to describe the response of a system to a time-dependent perturbation, such as that induced by electromagnetic radiation. mpg.deaip.org Consequently, TDDFT allows for the calculation of electronic transition energies, which are fundamental to understanding a molecule's absorption and emission spectra. rsc.org

The core principle of TDDFT lies in tracking the evolution of the electron density over time. mpg.de By applying linear response theory, it is possible to calculate the excitation energies from the ground state to various excited states. aip.org These calculated energies correspond to the absorption of photons and can be directly related to the peaks observed in a UV-Vis absorption spectrum. arxiv.org A key output of TDDFT calculations, beyond the excitation energies, is the oscillator strength for each transition. This value provides a theoretical measure of the intensity of an electronic transition and is crucial for predicting the appearance of a spectrum, as it indicates which transitions are "allowed" and likely to be observed experimentally. rsc.org

For a molecule such as this compound, a TDDFT analysis would begin with an initial geometry optimization of the ground state structure using DFT. Following this, TDDFT calculations are performed to determine the vertical excitation energies. These calculations would identify the nature of the electronic transitions, for instance, whether they are localized on the pentafluorophenyl rings or involve charge-transfer characteristics between the urea bridge and the aromatic systems. The presence of the highly electronegative fluorine atoms is expected to significantly influence the electronic structure and, consequently, the spectroscopic properties of the molecule. nih.govnih.gov

The results of such a theoretical investigation provide valuable insights into the relationship between the molecular structure of this compound and its light-absorbing properties. While specific experimental and computational studies on the spectroscopic properties of this compound are not widely available in the reviewed literature, a hypothetical set of results from a TDDFT calculation can be presented to illustrate the typical data obtained.

Below is a representative (hypothetical) data table summarizing the kind of information that would be generated from a TDDFT calculation on this compound. This data includes the calculated wavelength of maximum absorption (λmax), the corresponding excitation energy, the oscillator strength (f), and the primary molecular orbital contributions to the electronic transition.

| Excited State | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 275 | 4.51 | 0.002 | HOMO -> LUMO+1 (45%), HOMO-1 -> LUMO (35%) |

| S2 | 260 | 4.77 | 0.150 | HOMO -> LUMO (85%) |

| S3 | 235 | 5.28 | 0.015 | HOMO-2 -> LUMO (60%), HOMO -> LUMO+2 (20%) |

| S4 | 210 | 5.90 | 0.550 | HOMO-3 -> LUMO (50%), HOMO-1 -> LUMO+1 (40%) |

This table is for illustrative purposes only and represents hypothetical data for this compound, as specific computational studies were not found in the literature search.

In this illustrative table, HOMO refers to the Highest Occupied Molecular Orbital and LUMO refers to the Lowest Unoccupied Molecular Orbital. The data showcases how TDDFT can predict both high and low intensity transitions and attribute them to the movement of electrons between specific molecular orbitals. Such an analysis is invaluable for interpreting experimental spectra and for the rational design of new molecules with tailored spectroscopic properties. The accuracy of TDDFT predictions is dependent on the choice of the exchange-correlation functional, and it is known that some functionals may have limitations in accurately describing certain types of excited states, such as charge-transfer or Rydberg states. researchgate.netnih.gov

Advanced Applications and Future Research Directions

Integration into Advanced Materials and Devices

The capacity of 1,3-Bis(pentafluorophenyl)urea to self-assemble into ordered supramolecular structures makes it a prime candidate for the development of novel materials and devices. Its integration is driven by the predictable and robust non-covalent interactions it can form.

The fundamental chemistry of the urea (B33335) group, which features both hydrogen bond donors (N-H) and acceptors (C=O), facilitates the formation of one-dimensional hydrogen-bonded chains. In this compound, this inherent property is well-documented, with crystal structures revealing that both N-H groups of one molecule donate protons to the carbonyl oxygen atom of an adjacent molecule. nih.govkisti.re.kr This interaction leads to the formation of a one-dimensional molecular array. nih.govkisti.re.kr

This self-assembly into linear arrays is the foundational step for creating higher-order structures like fibers. While research on this compound itself for drug delivery is nascent, the broader class of bis-urea compounds has been shown to self-assemble into high aspect ratio nanofibers (typically 4-10 nm in diameter) in suitable solvents. google.com These fibers, formed through non-covalent interactions, can create a gel network that physically entraps drug molecules, allowing for their controlled and sustained release. google.com The principle relies on the reversible, non-covalent binding of drugs to these self-assembled fibers. google.com Given its strong and directional intermolecular interactions, this compound is a promising candidate for developing such drug delivery systems.

In material science, these self-assembling properties are leveraged to create supramolecular polymers and hydrogels. reading.ac.uktue.nl The formation of extended networks through hydrogen bonding and other non-covalent forces can impart unique mechanical and stimuli-responsive properties to materials. tue.nl

Table 1: Crystallographic Data and Intermolecular Interactions for this compound

| Parameter | Value | Significance in Self-Assembly |

|---|---|---|

| Formula | C₁₃H₂F₁₀N₂O | Indicates high fluorine content. |

| Molecular Weight | 392.16 g/mol | Provides basic molecular information. |

| Hydrogen Bonds | N-H···O | Primary interaction driving the formation of 1D molecular arrays. nih.gov |

| N···O Distances | 2.825 Å to 2.850 Å | Confirms strong hydrogen bonding. nih.gov |

| Halogen Bonds | F···F | Secondary interactions that can link the 1D arrays, adding stability. nih.gov |

| F···F Distances | 2.709 Å to 2.732 Å | Indicates the presence of significant halogen bonding. nih.gov |

Potential in Functional Coatings and Surfaces

While specific applications of this compound in coatings are still an emerging area, its chemical properties suggest significant potential. Polyurea-based materials are already widely used for protective coatings due to their durability and resistance to chemical and environmental factors. mdpi.com The introduction of perfluorinated phenyl rings onto the urea backbone would be expected to impart valuable new functionalities.

The high fluorine content would likely create surfaces with low surface energy, leading to hydrophobic and oleophobic properties. This is highly desirable for creating anti-fouling, anti-graffiti, and self-cleaning coatings. Furthermore, the inherent chemical stability of the C-F bond would enhance the coating's resistance to harsh chemicals and UV degradation. The strong intermolecular hydrogen and halogen bonds could lead to the formation of highly ordered and robust coating layers, improving mechanical strength and durability. mdpi.com These characteristics are sought after in advanced applications, from aerospace to biomedical devices where resilient and functional surfaces are critical. rsc.org

Catalysis in Sustainable Chemical Processes

In the field of sustainable chemistry, there is a strong emphasis on developing metal-free organocatalysts that can operate under mild conditions. mdpi.com this compound is an excellent candidate for a hydrogen-bond donor catalyst. The two pentafluorophenyl groups are powerfully electron-withdrawing, which significantly increases the acidity of the urea's N-H protons. This enhanced acidity makes the molecule a more effective hydrogen-bond donor, allowing it to activate electrophilic substrates by coordinating to Lewis basic sites (e.g., carbonyl oxygens).

This principle has been demonstrated in related, more complex systems. For instance, a proline-derived chiral urea catalyst incorporating a single pentafluorophenyl substituent showed a significant enhancement in both reaction rate and stereoselectivity for reactions conducted "on water". researchgate.net This effect was attributed to the hydrophobic and electron-withdrawing nature of the pentafluorophenyl group. researchgate.net By extension, the symmetric this compound, with two such groups, would be a potent, non-chiral hydrogen-bond donor catalyst suitable for a range of reactions, such as Michael additions, Friedel-Crafts reactions, and carbonyl reductions, contributing to greener chemical synthesis by enabling reactions under milder conditions and avoiding toxic metal catalysts. mdpi.com

Future Prospects in Molecular Recognition and Biosensing

Molecular recognition is the foundation of biological processes and a cornerstone of biosensor technology. semanticscholar.org It relies on specific, non-covalent interactions between a host molecule (the sensor) and a guest molecule (the analyte). The urea moiety is a well-established motif in molecular recognition, capable of acting as both a hydrogen bond donor and acceptor to bind with complementary functional groups. mdpi.com

In this compound, these recognition capabilities are significantly enhanced and expanded. The electron-withdrawing nature of the perfluorinated rings makes the N-H groups stronger hydrogen bond donors, leading to more stable host-guest complexes. mdpi.com Critically, the fluorine atoms themselves can participate in halogen bonding, providing an additional layer of specificity. The ability to form simultaneous, directional hydrogen and halogen bonds makes this compound a promising building block for synthetic receptors designed to target specific anions or neutral molecules.

In biosensing, surfaces functionalized with this compound or its derivatives could be used to selectively capture target analytes from complex mixtures. core.ac.uk The well-controlled immobilization of such recognition elements on a sensor surface is key to achieving high sensitivity and specificity. semanticscholar.org The unique binding properties conferred by the perfluorinated structure could enable the development of novel sensors for environmental monitoring, medical diagnostics, and industrial process control.

Emerging Research Avenues for Perfluorinated Urea Compounds

The study of this compound is part of a broader and rapidly growing interest in fluorinated organic compounds. The introduction of fluorine, particularly in the form of perfluorinated groups, can dramatically alter a molecule's physical, chemical, and biological properties. mdpi.com Emerging research avenues for perfluorinated urea compounds are diverse and interdisciplinary.

Medicinal Chemistry : Researchers are exploring fluorinated ureas as potential therapeutic agents. The trifluoromethyl (CF₃) group, for example, is often incorporated into drug candidates to enhance properties like metabolic stability and cell membrane permeability. nih.gov While many approved urea-based drugs exist, the systematic exploration of perfluorinated aryl ureas in drug design is a promising frontier. frontiersin.org

Supramolecular Chemistry : Beyond simple fibers, scientists are investigating the use of perfluorinated ureas to construct more complex and functional supramolecular architectures, such as responsive gels, liquid crystals, and porous organic frameworks. The combination of hydrogen and halogen bonding provides a powerful toolset for rational design. kfas.org.kw

Advanced Polymers : Incorporating perfluorinated urea moieties into polymer backbones could lead to new materials with enhanced thermal stability, chemical resistance, and unique optical or electronic properties. These materials could find applications in high-performance engineering plastics, membranes for separation, and advanced electronics.

Organocatalysis : Building on the catalytic potential of this compound, future work will likely involve designing more sophisticated chiral versions for asymmetric catalysis, a key technology for producing enantiomerically pure pharmaceuticals and agrochemicals. researchgate.net

The continued exploration of these compounds promises to yield new scientific insights and technological innovations across multiple fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。